1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 224.13 g/mol. It is classified as an aminoheteroaryl compound, which indicates its structural features that include both amino and heteroaryl groups.
The synthesis of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride can be approached through various synthetic routes, typically involving the cyclization of pyrazine derivatives with cyclopropyl amines. One notable method includes the use of cyclopropylmethanamine as a precursor, which undergoes nucleophilic substitution reactions to introduce the pyrazinyl group.
The synthesis may involve several steps:
The molecular structure of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride features a cyclopropane ring attached to a pyrazine moiety. The compound can be represented using various structural notations:
InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H
CN1C=C(C=N1)C2CC2CN.Cl.Cl
The compound exhibits specific stereochemistry due to the presence of chiral centers within the cyclopropane structure. The precise arrangement of atoms affects its biological activity and interaction with target enzymes.
The reactivity of 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride is primarily characterized by its ability to participate in nucleophilic substitutions and electrophilic additions, typical for compounds containing amino groups and heterocycles.
Key reactions include:
The mechanism of action for compounds similar to 1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride often involves inhibition of specific enzymes or receptors in biological pathways.
Research indicates that such compounds may target nicotinamide phosphoribosyltransferase (NAMPT), impacting cellular energy metabolism and potentially inducing apoptosis in cancer cells. This modulation of biochemical pathways highlights their therapeutic potential.
1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride typically appears as a white crystalline powder. Its solubility profile indicates good solubility in water due to the presence of chloride ions.
Key chemical properties include:
This compound has potential applications in pharmaceutical research, particularly in developing new treatments for metabolic disorders or cancers due to its ability to modulate key enzymatic pathways. Its unique structure allows for further modifications that could enhance efficacy and selectivity against target diseases.
CAS No.: 143545-90-8
CAS No.: 9056-36-4
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8